molecular formula C18H15NO B12883692 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone CAS No. 63324-76-5

1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone

Cat. No.: B12883692
CAS No.: 63324-76-5
M. Wt: 261.3 g/mol
InChI Key: PAVWCEONTVANPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone is a heterocyclic compound featuring a pyrrole ring substituted with two phenyl groups and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone typically involves the condensation of 2,4-diphenylpyrrole with ethanone derivatives under controlled conditions. One common method includes the use of aniline, acetylacetone, and trans-β-nitrostyrene as starting materials, which react under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms on the pyrrole ring with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of phenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

63324-76-5

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-(2,4-diphenyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C18H15NO/c1-13(20)17-16(14-8-4-2-5-9-14)12-19-18(17)15-10-6-3-7-11-15/h2-12,19H,1H3

InChI Key

PAVWCEONTVANPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.